molecular formula C2H2CuO2 B14487501 copper;ethene-1,1-diolate CAS No. 63374-16-3

copper;ethene-1,1-diolate

Cat. No.: B14487501
CAS No.: 63374-16-3
M. Wt: 121.58 g/mol
InChI Key: NVBSBVKPYZXSJD-UHFFFAOYSA-L
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Description

Copper;ethene-1,1-diolate is a coordination compound that features copper ions coordinated to ethene-1,1-diolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;ethene-1,1-diolate can be synthesized through the reaction of copper salts with ethene-1,1-diolate precursors. One common method involves the reaction of copper(II) acetate with ethene-1,1-diol in an aqueous solution. The reaction is typically carried out under mild conditions, with the copper(II) acetate acting as the source of copper ions and ethene-1,1-diol providing the diolate ligands.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Copper;ethene-1,1-diolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.

    Reduction: Reduction reactions can convert copper(II) to copper(I) or metallic copper.

    Substitution: Ligand substitution reactions can occur, where the ethene-1,1-diolate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed

    Oxidation: Copper oxides (CuO, Cu2O) and other oxidized species.

    Reduction: Copper(I) complexes or metallic copper.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper;ethene-1,1-diolate has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.

    Industry: It is investigated for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of copper;ethene-1,1-diolate involves the coordination of copper ions with the ethene-1,1-diolate ligands. This coordination affects the electronic structure of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity. In catalysis, the compound may facilitate electron transfer reactions, while in antimicrobial applications, it may disrupt cellular processes in microorganisms.

Comparison with Similar Compounds

Copper;ethene-1,1-diolate can be compared with other copper coordination compounds, such as:

The uniqueness of this compound lies in its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other copper complexes.

Properties

CAS No.

63374-16-3

Molecular Formula

C2H2CuO2

Molecular Weight

121.58 g/mol

IUPAC Name

copper;ethene-1,1-diolate

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2

InChI Key

NVBSBVKPYZXSJD-UHFFFAOYSA-L

Canonical SMILES

C=C([O-])[O-].[Cu+2]

Origin of Product

United States

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